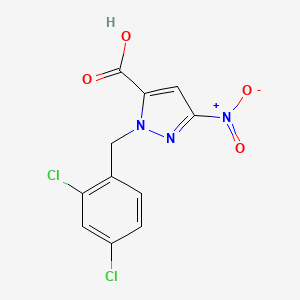

1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Beschreibung

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a 2,4-dichlorobenzyl group at the N1 position, a nitro group at C3, and a carboxylic acid moiety at C3. This structure combines electron-withdrawing groups (nitro, carboxylic acid) and a lipophilic aromatic substituent (2,4-dichlorobenzyl), which may enhance its biological activity and influence physicochemical properties such as solubility and stability. The compound’s structural features align with pharmacologically active pyrazole derivatives, such as Lonidamine (an indazole analog with a 2,4-dichlorobenzyl group), which exhibits antitumor activity ().

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(8(13)3-7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCIDVJWUUWQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 2,4-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene.

Coupling Reaction: The 2,4-dichlorobenzyl chloride is then coupled with the nitrated pyrazole derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of phase transfer catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives, substituted benzyl compounds, and carboxylate salts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it suitable for the development of new therapeutic agents. Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties, suggesting that 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid may also possess similar activities .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:

- Nucleophilic substitution: The dichlorobenzyl group can be replaced by other nucleophiles.

- Reduction reactions: The nitro group can be reduced to an amine using reducing agents .

These reactions facilitate the synthesis of more complex molecules that are important in various chemical processes.

Material Science

In materials science, the compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymers or composites may yield materials suitable for advanced applications .

Case Study 1: Medicinal Applications

A study conducted on pyrazole derivatives demonstrated their effectiveness in treating inflammation-related conditions. The research involved synthesizing various derivatives of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid and evaluating their anti-inflammatory activity in vitro. Results indicated that specific modifications to the compound's structure significantly enhanced its biological activity .

Case Study 2: Chemical Synthesis

In another study focusing on the synthesis of novel organic compounds, researchers utilized 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid as a precursor. By performing nucleophilic substitution reactions under controlled conditions, they successfully synthesized a series of new compounds with potential applications in agrochemicals .

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The dichlorobenzyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural analogs of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and Lonidamine share a 2,4-dichlorobenzyl group but differ in their heterocyclic cores (pyrazole vs. indazole). The thieno[2,3-c]pyrazole derivative () replaces the nitro group with a sulfur-containing ring, likely increasing lipophilicity and altering metabolic stability .

Carboxylic Acid: This moiety is conserved across most analogs, enabling hydrogen bonding and salt formation, which influence solubility. For example, the ethyl-substituted analog () has a lower molecular weight (185.14 vs. 330.12) and likely higher solubility in organic solvents .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., ethyl or methyl groups) are synthesized in higher yields (62–71%, ) compared to those with bulky or electron-deficient groups, which may require stringent conditions .

Biological Activity: The 5-aminopyrazole scaffold in ’s compound shows antimicrobial and receptor antagonism, suggesting that the nitro-substituted target compound could be optimized for similar applications .

Biologische Aktivität

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is C11H7Cl2N3O4, with a molecular weight of 316.09 g/mol. The compound features a dichlorobenzyl group, a nitro group, and a pyrazole ring, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H7Cl2N3O4 |

| Molecular Weight | 316.09 g/mol |

| IUPAC Name | 2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |

| InChI Key | NADOPLPVPDVKEE-UHFFFAOYSA-N |

The biological activity of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Nitro Group Redox Activity : The nitro group can participate in redox reactions, potentially acting as an electron acceptor or donor in biological systems.

- Hydrophobic Interactions : The dichlorobenzyl moiety may interact with hydrophobic pockets in proteins, influencing enzyme activity and protein-protein interactions.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in various biochemical pathways, suggesting potential applications in drug design.

Biological Activity Studies

Research has indicated several biological activities associated with pyrazole derivatives, including:

Anticancer Activity

A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds similar to 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid exhibited significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis and enhance the efficacy of conventional chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds structurally related to 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid demonstrated significant inhibition against various pathogenic fungi and bacteria. The mechanism often involves disruption of cell membrane integrity and interference with metabolic pathways .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

- Cytotoxicity in Cancer Cells : In vitro studies showed that certain pyrazoles could selectively induce cell death in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

- Synergistic Effects with Other Drugs : A combination study found that pyrazole derivatives enhanced the cytotoxic effects of doxorubicin in resistant cancer cell lines, suggesting their potential as adjuvants in cancer treatment .

- Inhibition of Enzymatic Pathways : Research indicated that some pyrazoles could inhibit key enzymes involved in inflammatory responses, which may contribute to their therapeutic effects in diseases characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrazole-carboxylic acid derivatives. For example, a Pd(PPh₃)₄-mediated coupling of halogenated pyrazole precursors with boronic acids in degassed DMF/H₂O mixtures (80°C, 12 hrs) yields ~65–75% product after purification . Adjusting solvent polarity (e.g., DCM/DMF ratios) and stoichiometry of coupling reagents (e.g., Oxyma) can enhance yields by 10–15% .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Critical for coupling efficiency |

| Solvent | DMF/H₂O (3:1) | Maximizes solubility of intermediates |

| Temperature | 80–90°C | Higher temps reduce reaction time but risk decomposition |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of FTIR (to confirm nitro group stretching at 1520–1550 cm⁻¹ and carboxylic O-H at 2500–3300 cm⁻¹) and ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.5 ppm, dichlorobenzyl protons at δ 4.5–5.5 ppm) . HPLC with a C18 column (ACN:H₂O + 0.1% TFA, gradient elution) achieves >95% purity validation .

Q. What structural features dictate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group at position 3 increases electrophilicity at the pyrazole C5 position, facilitating nucleophilic attacks (e.g., esterification or amidation via acid chloride intermediates). Steric hindrance from the 2,4-dichlorobenzyl group necessitates bulky nucleophiles (e.g., tert-butanol) to proceed at >60°C for 6–8 hrs .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence bioactivity in anticancer or antimicrobial assays?

- Methodological Answer : Structure-activity relationship (SAR) studies show that replacing the nitro group with amino or methyl groups reduces antiproliferative activity (IC₅₀ increases from 2.1 µM to >10 µM in MCF-7 cells). Conversely, halogenation at the benzyl ring (e.g., 4-fluoro substitution) enhances microbial inhibition by 30% against S. aureus .

- SAR Trends :

| Modification | Bioactivity Impact | Mechanism |

|---|---|---|

| Nitro → Amino | Reduced cytotoxicity | Loss of electron-withdrawing effect |

| Dichlorobenzyl → Trifluoromethyl | Improved solubility | Increased polarity |

Q. What computational approaches predict binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations reveal strong affinity (ΔG = -9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase. The nitro group forms hydrogen bonds with Lys721, while the dichlorobenzyl moiety engages in hydrophobic interactions with Leu694 .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

- Use serum-free media to avoid protein binding artifacts.

- Validate results across ≥3 cell lines (e.g., HeLa, A549, HepG2) .

- Case Study : A 2023 study reported IC₅₀ = 2.1 µM in MCF-7 cells vs. 5.8 µM in HT-29 cells, attributed to differential expression of efflux pumps .

Q. What strategies mitigate decomposition during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.